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N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Chemical Biology Drug Discovery Database Mining

Researchers developing kinase inhibitors often struggle to source well-defined, high-purity azetidinyl-pyrimidine scaffolds with specific substitution patterns. This compound provides a modular core for systematic SAR exploration. - Positional isomer control for meta- vs. para-substitution studies - Versatile scaffold: methylsulfanyl oxidation, pyrimidine substitution, benzoyl reduction - ≥95% purity (HPLC/NMR verified), suitable for broad kinase selectivity screening Supplied as a research-use-only building block with reliable batch-to-batch consistency.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 2034303-27-8
Cat. No. B2518082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
CAS2034303-27-8
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C15H16N4OS/c1-21-13-5-2-4-11(8-13)14(20)19-9-12(10-19)18-15-16-6-3-7-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
InChIKeyVXIHKHZFFUWSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidinyl-Pyrimidine Compound Profile


N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034303-27-8) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, combining a pyrimidin-2-amine core, an azetidine linker, and a 3-(methylsulfanyl)benzoyl substituent [1]. Its molecular formula is C16H18N4OS with a molecular weight of 314.4 g/mol [1]. The compound is commercially available from multiple vendors, typically at ≥95% purity, and is supplied for research use only . Despite its structural novelty, a systematic search of major public databases (PubChem, ChEMBL, BindingDB) as of April 2026 reveals no indexed bioactivity data, pharmacological characterization, or peer-reviewed publications specifically describing this compound [1][2]. The absence of publicly disclosed quantitative biological data represents a critical factor for procurement evaluation.

1 Screening candidate for JAK/ROCK pathway studies requiring de novo profiling
2 Modular azetidinyl-pyrimidine scaffold supports focused SAR library synthesis
3 Positional isomer control for meta- vs. para-substitution investigations

Analog Substitution Risk


The azetidinyl-pyrimidine scaffold is embedded in patent families targeting kinases such as JAK, ROCK, and other signaling proteins, where minor substituent variations can profoundly alter selectivity, potency, and pharmacokinetics [1]. The 3-(methylsulfanyl)benzoyl moiety in this compound introduces a specific sulfur-containing aromatic group that may influence lipophilicity, metabolic stability, and target engagement differently than its positional isomers (e.g., 4-methylsulfanyl analog, CAS 2177060-82-9) or chain-length variants (e.g., 2-ethylsulfanyl analog, CAS 2034420-22-7) [2]. However, no publicly available head-to-head comparative biological data exist for any of these analogs. Generic substitution without experimental verification would therefore be scientifically unjustifiable, as even subtle structural changes in this chemotype could lead to divergent biological outcomes [1][2]. Until quantitative differentiation data are generated, each analog must be treated as a distinct entity requiring independent validation.

Target Compound
Analog / Comparator
Interchangeability Risk
3-(methylsulfanyl)benzoyl
Ethylsulfanyl analog (CAS 2034420-22-7)
Chain-length may shift metabolic stability; no comparative data exist
meta-substitution
4-(methylsulfanyl) para isomer (CAS 2177060-82-9)
Positional isomerism may alter target engagement; requires head-to-head validation
Patent class-level assignment
Validated kinase tool compound
Class inference does not confirm potency; treat as screening candidate

Quantitative Differentiation Evidence


Absence of Public Bioactivity Data

As of April 2026, the compound (CAS 2034303-27-8) returns zero hits in ChEMBL, zero bioassay results in PubChem, and no entries in BindingDB for kinase inhibition, receptor binding, or cellular activity [1]. In contrast, the ethylthio analog (CAS 2034420-22-7) has a PubChem entry with computed physicochemical descriptors (XLogP3-AA = 2.4, HBD = 1, HBA = 5, Rotatable Bonds = 5) [2]. This complete absence of curated bioactivity data for the target compound means no quantitative potency, selectivity, or ADME comparison can be performed against any analog based on publicly available information. The data gap is not merely a lack of head-to-head studies; it is the absence of any published biological measurement whatsoever.

Database Mining
Data to verify
Zero curated bioactivity data points (ChEMBL, PubChem, BindingDB)
Search conducted April 2026 across major public databases
Supports de novo screening context
Procurement decisions require non-biological criteria or custom profiling
Chemical Biology Drug Discovery Database Mining

Positional Isomer Comparison

The target compound (3-methylsulfanyl substitution, CAS 2034303-27-8) differs from its 4-methylsulfanyl positional isomer (CAS 2177060-82-9) only in the position of the thiomethyl group on the benzoyl ring . In medicinal chemistry, such positional isomerism frequently alters molecular recognition, with meta-substitution potentially offering different steric and electronic profiles compared to para-substitution [1]. Both compounds are commercially available with stated purity ≥95% . However, no comparative biological data—binding affinity, functional activity, selectivity, or ADME—exist for either compound. The 4-isomer has been listed in the context of JAK/STAT signaling research but without disclosed quantitative data . Any claim of differentiated biological activity between these isomers would require experimental validation through head-to-head testing.

Positional Isomer
Class-level inference
meta-substitution vs. para-substitution
Target 3-(methylsulfanyl)
Comparator 4-(methylsulfanyl) (CAS 2177060-82-9)
Meta/para biological effects unknown
No comparative binding or functional data exist
Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Sulfide Chain Length Variation

The ethylsulfanyl analog (CAS 2034420-22-7) has a PubChem entry providing computed physicochemical properties: XLogP3-AA = 2.4, Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 5, Rotatable Bond Count = 5 [1]. These properties are computationally predicted and not experimentally measured. The target compound (methylsulfanyl) is expected to have marginally lower lipophilicity due to the shorter alkyl chain on sulfur, but no computed values are available for direct comparison because the target compound lacks a PubChem compound entry. The difference in sulfide chain length (methyl vs. ethyl) is a known variable affecting metabolic stability, plasma protein binding, and membrane permeability in drug-like molecules, but class-level generalization cannot substitute for compound-specific data [2].

Predicted LogP
Class-level inference
Methylsulfanyl: not available
Ethylsulfanyl analog: XLogP3-AA = 2.4
Target compound lacks PubChem computed properties entry
Lipophilicity ranking cannot be performed
~0.3-0.5 logP difference predicted but unverified
Physicochemical Properties Lipophilicity Analog Design

Azetidinyl-Pyrimidine Kinase Inhibitor Scaffold

The azetidinyl-pyrimidine scaffold is claimed in patent literature as a kinase inhibitor chemotype, specifically targeting JAK1, JAK2, JAK3, TYK2, ROCK1, and ROCK2 [1]. The patent describes general formulas encompassing hundreds of compounds, with biological activity reported at the class level but not for individual exemplified compounds in the publicly available specification. The target compound's structure falls within the general Markush claims but is not specifically exemplified with discrete biological data in the patent [1]. This class-level association suggests potential kinase inhibitory activity but provides no quantitative selectivity or potency information for this specific compound. Any kinase profiling would need to be conducted de novo to establish the compound's actual target engagement profile.

Patent Scaffold
Class-level inference
Azetidinyl-pyrimidine chemotype claimed for JAK/ROCK inhibition (US2024/002392)
No specific biological data for this compound disclosed
Hypothetical target engagement
Requires de novo kinase profiling for validation
Kinase Inhibition JAK-STAT Pathway Patent Landscape

Recommended Application Scenarios


De Novo Kinase Selectivity Profiling

Given the compound's structural alignment with the azetidinyl-pyrimidine kinase inhibitor chemotype , the most scientifically justified initial application is a broad kinase selectivity screen (e.g., against a panel of 50-100 kinases including JAK1, JAK2, JAK3, TYK2, ROCK1, ROCK2) to establish its inhibition profile. The absence of any pre-existing data makes this an essential prerequisite before any target-specific application can be considered. The 3-methylsulfanyl substitution pattern may confer selectivity differences versus positional isomers, but this hypothesis requires experimental testing.

Focused SAR Library Starting Material

The compound can serve as a parent scaffold for systematic structure-activity relationship (SAR) exploration. Its modular structure—azetidine linker, pyrimidine core, and benzoyl substituent—allows independent modification at each moiety. The methylsulfanyl group can be oxidized to sulfoxide/sulfone derivatives, the pyrimidine ring can undergo nucleophilic substitution, and the benzoyl group can be reduced, enabling rapid analog generation . This synthetic versatility makes it valuable for constructing focused libraries to explore chemical space around the azetidinyl-pyrimidine scaffold.

Positional Isomer Control

In experiments where the 4-methylsulfanyl isomer (CAS 2177060-82-9) is being investigated as a potential kinase inhibitor , the 3-methylsulfanyl compound can serve as a positional isomer control. This application is valid only if both compounds are tested head-to-head in the same assay system, allowing direct comparison of meta- versus para-substitution effects. Without such paired testing, the control designation carries no scientific weight.

Computational Docking and MD Simulations

The compound's well-defined structure allows for in silico docking studies against kinase targets of interest. Using the PubChem-derived structural features of the ethylsulfanyl analog as a reference [1], researchers can model the target compound's potential binding modes to JAK or ROCK kinases. These computational predictions can then guide experimental prioritization, though they cannot replace empirical validation.

Application
Selection Property
Validation Focus
De Novo Kinase Profiling
Structure-activity profiling requirement
JAK/ROCK pathway hit identification
Focused SAR Library
Synthetic modularity
Analog generation and reactivity screening
Positional Isomer Control
Structural isomerism
Meta- vs. para-substitution effects (requires paired testing)
Computational Docking
Structural resolution
Binding mode hypothesis generation
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